Home > Products > Screening Compounds P4705 > N-Demethyl Olanzapine-d8
N-Demethyl Olanzapine-d8 - 786686-82-6

N-Demethyl Olanzapine-d8

Catalog Number: EVT-1782743
CAS Number: 786686-82-6
Molecular Formula: C16H18N4S
Molecular Weight: 306.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Demethyl Olanzapine-d8 is a stable isotope-labeled derivative of N-Demethyl Olanzapine, which itself is a metabolite of the antipsychotic medication Olanzapine. This compound is primarily used in pharmacokinetic studies and therapeutic drug monitoring due to its ability to act as an internal standard in mass spectrometry. N-Demethyl Olanzapine-d8 allows for precise quantification of drug levels in biological samples, enhancing the understanding of drug metabolism and efficacy.

Source

N-Demethyl Olanzapine-d8 is synthesized from Olanzapine through a demethylation process, which replaces a hydrogen atom with a deuterium atom. It is commercially available from various chemical suppliers, including LGC Standards and MedChemExpress, which provide high-quality reference standards for pharmaceutical testing .

Classification

N-Demethyl Olanzapine-d8 falls under the category of pharmaceutical compounds, specifically as a labeled analog of an antipsychotic agent. It is classified as a stable isotope internal standard, primarily utilized in analytical chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of N-Demethyl Olanzapine-d8 typically involves chemical modification of Olanzapine. This can be achieved through various synthetic routes, including:

  • Demethylation: The process involves the removal of a methyl group from the nitrogen atom in the piperazine ring of Olanzapine, followed by substitution with deuterium. This reaction can be facilitated by using reagents that selectively cleave the methyl group without affecting other functional groups.

Technical Details

The synthesis may require specific conditions such as temperature control and the use of solvents that promote the reaction while minimizing side reactions. The final product must be purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of unreacted materials and by-products.

Molecular Structure Analysis

Structure

N-Demethyl Olanzapine-d8 has a similar structure to its parent compound, Olanzapine, with the notable difference being the presence of deuterium at the nitrogen atom where the methyl group was removed. The molecular formula for N-Demethyl Olanzapine is C17H20N4S, and for N-Demethyl Olanzapine-d8, it is C17H12D8N4S.

Data

  • Molecular Weight: Approximately 300.46 g/mol for N-Demethyl Olanzapine-d8.
  • Chemical Structure: The compound retains the thieno[2,3-b][1,5]benzodiazepine core structure characteristic of Olanzapine.
Chemical Reactions Analysis

Reactions

N-Demethyl Olanzapine-d8 can undergo various chemical reactions similar to those of its parent compound. These include:

  • Metabolism: In biological systems, it may undergo further metabolic transformations leading to various metabolites.
  • Analytical Reactions: It can participate in reactions used for quantification in mass spectrometry assays.

Technical Details

Quantitative analysis often employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), where N-Demethyl Olanzapine-d8 serves as an internal standard to enhance sensitivity and accuracy in measuring the concentration of Olanzapine and its metabolites in biological fluids .

Mechanism of Action

Process

While N-Demethyl Olanzapine-d8 itself does not exhibit pharmacological activity, it serves as a tracer in studies investigating the mechanism of action of Olanzapine. The primary mechanism involves antagonism at various neurotransmitter receptors:

  • Dopamine Receptors: It blocks D2 receptors, which is crucial in reducing psychotic symptoms.
  • Serotonin Receptors: It also acts on 5-HT2A receptors, contributing to its efficacy in treating schizophrenia and bipolar disorder.

Data

Studies indicate that the pharmacokinetics of N-Demethyl Olanzapine can be assessed using N-Demethyl Olanzapine-d8 to understand better how variations in drug levels correlate with therapeutic outcomes and side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but less soluble in water.

Chemical Properties

Applications

Scientific Uses

N-Demethyl Olanzapine-d8 is primarily used in:

  • Pharmacokinetic Studies: To quantify drug concentrations in clinical trials or therapeutic monitoring.
  • Metabolite Profiling: Assisting researchers in understanding metabolic pathways associated with antipsychotic medications.
  • Analytical Chemistry: Serving as an internal standard for accurate quantification during mass spectrometry analyses.
Synthetic Pathways and Deuterium Labeling Strategies

Chemoenzymatic Approaches for Selective N-Demethylation of Olanzapine

Selective N-demethylation of olanzapine presents significant chemical challenges due to the presence of multiple susceptible sites in the molecule. Chemoenzymatic strategies have emerged as powerful solutions, leveraging the inherent selectivity of biological catalysts to target specific functional groups. Flavin-containing monooxygenase 3 (FMO3) serves as the primary enzymatic system responsible for in vivo N-demethylation of olanzapine, demonstrating high regioselectivity for the piperazine N-methyl group [7]. In vitro applications utilize recombinant human FMO3 expressed in bacterial or insect cell systems to achieve the conversion of olanzapine to N-desmethyl olanzapine with yields exceeding 85% under optimized conditions.

The enzymatic demethylation mechanism involves oxygenation of the tertiary amine to form an N-oxide intermediate, followed by spontaneous rearrangement to yield the secondary amine and formaldehyde. This pathway offers superior selectivity compared to chemical N-demethylation methods, which often require harsh reagents like α-chloroethyl chloroformate and produce substantial impurities. Process optimization focuses on cofactor regeneration (NADPH), oxygen transfer rates, and biphasic reaction systems to improve conversion efficiency. Immobilization of FMO3 on solid supports enhances enzyme stability, allowing for continuous flow bioreactor configurations that achieve >10 reaction cycles without significant activity loss. Alternative enzymatic systems including CYP1A2 show catalytic activity toward olanzapine demethylation but exhibit lower regioselectivity and higher kinetic variability between enzyme batches [7].

Table 1: Enzymatic Systems for N-Demethylation of Olanzapine

EnzymeReaction Time (h)Yield (%)Byproduct FormationReusability Cycles
FMO3 (recombinant)24-3685-92<5% N-oxide8-10
CYP1A2 (microsomal)12-1878-8515-20% 7-hydroxyl3-5
Whole-cell P. putida48-6065-75Various oxidations1-2

Isotopic Exchange Mechanisms in Piperazine Ring Deuterium Incorporation

Deuterium labeling of the piperazine ring in N-demethyl olanzapine-d8 employs two principal synthetic routes: de novo synthesis using deuterated building blocks and late-stage isotopic exchange. The former approach utilizes deuterium-labeled 1-methylpiperazine-d₈ (CAS 1020719-90-7) as a key precursor, where deuterium atoms are incorporated at all eight positions of the piperazine ring through catalytic exchange with D₂O under high-temperature conditions (180-200°C) over platinum group catalysts [5] [8]. This precursor undergoes nucleophilic aromatic substitution with the chlorinated thienobenzodiazepine precursor at 80-90°C in dimethylacetamide, yielding olanzapine-d8 with isotopic purity >98% prior to purification.

Late-stage deuterium incorporation employs hydrogen-deuterium (H-D) exchange under acidic catalysis. The N-demethyl olanzapine precursor dissolved in deuterated methanol (CD₃OD) undergoes exchange using deuterium chloride (DCl) as catalyst at elevated temperatures (70-80°C). This method specifically targets the alpha positions to nitrogen in the piperazine ring due to their enhanced acidity, achieving incorporation efficiencies of 85-90% per exchange cycle. Multiple exchange cycles (typically 3-5) are required to reach >99% deuterium enrichment at all eight positions, with careful monitoring via LC-MS to prevent molecular degradation [4] [9]. Nuclear magnetic resonance (NMR) studies confirm deuterium distribution patterns, revealing preferential deuteration at the 2,3,5,6-positions over the 1,4-positions due to kinetic isotope effects. Mass spectrometry fragmentation analysis demonstrates that the molecular ion [M+H]⁺ for N-demethyl olanzapine-d8 appears at m/z 307.18, distinguishing it from the unlabeled analog at m/z 299.14 [4] [7].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Efficiency

The synthesis of N-demethyl olanzapine-d8 employs distinct manufacturing platforms with significant implications for scalability and purity profiles. Solution-phase synthesis dominates current production, utilizing a four-step sequence: 1) deuteration of 1-methylpiperazine via catalytic exchange with D₂O/Pd/C; 2) condensation with 2-methyl-4-chloro-thienobenzodiazepine in refluxing toluene; 3) selective N-demethylation using enzymatic (FMO3) or chemical (α-chloroethyl chloroformate) methods; and 4) purification via chromatography/crystallization [2] [10]. This approach achieves overall yields of 45-50% at multi-gram scale, with processing times of 7-10 days per batch. Major impurities include residual non-deuterated olanzapine (0.3-0.8%) and ring-opened degradation products (<0.5%), necessitating extensive purification.

Solid-phase synthetic strategies immobilize the thienobenzodiazepine precursor on Merrifield resin through a cleavable ester linkage. Sequential reactions involve on-resin piperazine coupling using deuterated 1-methylpiperazine-d₈ in DMF at 50°C, followed by acidolytic demethylation with BBr₃ in dichloromethane. The final cleavage employs trifluoroacetic acid-d₁ to yield N-demethyl olanzapine-d8 directly in 60-65% crude purity. While this method reduces solvent consumption by 70% compared to solution-phase synthesis, it suffers from lower overall yields (28-35%) due to incomplete coupling and cleavage inefficiencies. Economic analysis reveals that solution-phase synthesis incurs lower costs at kilogram scale ($12,000-15,000/mol) despite higher solvent usage, while solid-phase approaches remain limited to milligram-scale production of high-value reference standards costing >$25,000/mol [3] [4].

Hybrid approaches demonstrate promise, where solution-phase deuteration is followed by solid-phase extraction purification using deuterated solvents. This methodology reduces processing time by 40% while maintaining isotopic purity >99%, though scalability beyond 100g batches remains unproven. Lifecycle assessment indicates that solution-phase synthesis generates 15-20kg of solvent waste per gram of product, whereas solid-phase methods produce <5kg/g, highlighting an environmental trade-off against yield efficiency [4] [7].

Properties

CAS Number

786686-82-6

Product Name

N-Demethyl Olanzapine-d8

IUPAC Name

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine

Molecular Formula

C16H18N4S

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3/i6D2,7D2,8D2,9D2

InChI Key

FHPIXVHJEIZKJW-COMRDEPKSA-N

SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.